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  • Product: N-(2,2-difluoroethyl)aniline hydrochloride
  • CAS: 1384427-28-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-(2,2-Difluoroethyl)aniline and its Hydrochloride Salt for Researchers and Drug Development Professionals

Introduction N-(2,2-Difluoroethyl)aniline and its corresponding hydrochloride salt are fluorinated aniline derivatives of increasing interest in medicinal chemistry and materials science. The introduction of the difluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2,2-Difluoroethyl)aniline and its corresponding hydrochloride salt are fluorinated aniline derivatives of increasing interest in medicinal chemistry and materials science. The introduction of the difluoroethyl group can significantly modulate the physicochemical properties of the parent aniline molecule, including its lipophilicity, metabolic stability, and basicity (pKa). These modifications are often sought after in drug design to enhance pharmacokinetic profiles and target engagement. This guide provides a comprehensive overview of the known properties of N-(2,2-difluoroethyl)aniline and the extrapolated characteristics of its hydrochloride salt, offering a valuable resource for scientists working with this compound.

Physicochemical Properties

The properties of N-(2,2-difluoroethyl)aniline have been experimentally determined and reported in various sources. The properties of its hydrochloride salt, while not extensively documented, can be inferred from the behavior of the free base and general principles of salt formation.

PropertyN-(2,2-Difluoroethyl)anilineN-(2,2-Difluoroethyl)aniline Hydrochloride (Predicted)Data Source
Molecular Formula C8H9F2NC8H10ClF2N-
Molecular Weight 157.16 g/mol 193.62 g/mol -
Appearance Colorless to yellow liquidWhite to off-white crystalline solidGeneral chemical knowledge
Boiling Point 79-81 °C at 5 mmHgDecomposes upon heating
Melting Point Not availableExpected to be significantly higher than the free baseGeneral chemical knowledge
Solubility Soluble in organic solventsSoluble in water and polar protic solventsGeneral chemical knowledge
pKa (of the conjugate acid) Estimated to be lower than aniline (4.6) due to the electron-withdrawing difluoroethyl groupNot applicableGeneral chemical knowledge
SMILES C1=CC=C(C=C1)NCC(F)FC1=CC=C(C=C1)N+F.[Cl-]-
Canonical SMILES C1=CC=C(C=C1)NCC(F)FC1=CC=C(C=C1)NCC(F)F.Cl
InChI InChI=1S/C8H9F2N/c9-7(10)6-11-8-4-2-1-3-5-8/h1-5,7,11H,6H2InChI=1S/C8H9F2N.ClH/c9-7(10)6-11-8-4-2-1-3-5-8;/h1-5,7,11H,6H2;1H

Synthesis and Mechanistic Insights

The synthesis of N-(2,2-difluoroethyl)aniline typically involves the nucleophilic substitution of a suitable haloethane with aniline. A common and efficient method is the reaction of aniline with 2,2-difluoroethyl trifluoromethanesulfonate.

Experimental Protocol: Synthesis of N-(2,2-Difluoroethyl)aniline
  • Reaction Setup: To a solution of aniline (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in a suitable aprotic solvent like dichloromethane (DCM) or acetonitrile, add 2,2-difluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-(2,2-difluoroethyl)aniline.

Synthesis of N-(2,2-Difluoroethyl)aniline Hydrochloride

The hydrochloride salt can be readily prepared by treating a solution of N-(2,2-difluoroethyl)aniline in a non-polar organic solvent, such as diethyl ether or ethyl acetate, with a solution of hydrochloric acid in the same or a compatible solvent. The resulting precipitate can then be collected by filtration, washed with cold solvent, and dried under vacuum.

Synthesis_Workflow cluster_free_base Synthesis of N-(2,2-Difluoroethyl)aniline cluster_hcl_salt Formation of Hydrochloride Salt Aniline Aniline Reaction Nucleophilic Substitution (DIPEA, DCM, 0°C to RT) Aniline->Reaction Difluoroethyl_triflate 2,2-Difluoroethyl Triflate Difluoroethyl_triflate->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Free_Base N-(2,2-Difluoroethyl)aniline Purification->Free_Base Salt_Formation Acid-Base Reaction Free_Base->Salt_Formation HCl HCl in Ether HCl->Salt_Formation Filtration Filtration & Drying Salt_Formation->Filtration HCl_Salt N-(2,2-Difluoroethyl)aniline HCl Filtration->HCl_Salt

Caption: Synthetic workflow for N-(2,2-difluoroethyl)aniline and its hydrochloride salt.

Spectroscopic Data

  • ¹H NMR: The proton spectrum of the free base would show characteristic signals for the aromatic protons, the -CH2- group adjacent to the nitrogen, and the -CHF2 group, which would appear as a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atoms. Upon protonation to form the hydrochloride salt, the N-H proton would become more deshielded and potentially exchangeable, and the adjacent -CH2- group would also experience a downfield shift.

  • ¹³C NMR: The carbon spectrum would show distinct signals for the aromatic carbons and the two aliphatic carbons. The carbon of the -CHF2 group would appear as a triplet due to one-bond coupling with the two fluorine atoms.

  • ¹⁹F NMR: The fluorine spectrum would show a single signal, likely a triplet, due to coupling with the adjacent methylene protons.

  • IR Spectroscopy: The free base would exhibit a characteristic N-H stretching band around 3400 cm⁻¹. In the hydrochloride salt, this would be replaced by a broader N⁺-H stretching band at a lower frequency, typically in the 2400-2800 cm⁻¹ region. The C-F stretching vibrations would be observed in the 1000-1100 cm⁻¹ range for both compounds.

  • Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z 157.16. For the hydrochloride salt, under electrospray ionization (ESI) in positive mode, the spectrum would be identical to the free base, showing the protonated molecule [M+H]⁺ at m/z 158.17.

Applications in Research and Drug Development

The unique properties imparted by the difluoroethyl group make N-(2,2-difluoroethyl)aniline a valuable building block in several areas:

  • Medicinal Chemistry: The introduction of fluorine can block metabolic oxidation at the alpha-carbon to the nitrogen, thereby increasing the metabolic stability and half-life of a drug candidate. The electron-withdrawing nature of the difluoroethyl group also lowers the pKa of the aniline nitrogen, which can be crucial for optimizing target binding and reducing off-target effects.

  • Agrochemicals: Similar to medicinal chemistry, the incorporation of fluorinated moieties can enhance the efficacy and environmental persistence of pesticides and herbicides.

  • Materials Science: Fluorinated anilines can be used as monomers for the synthesis of specialty polymers with unique thermal and chemical resistance properties.

Logical_Relationships cluster_properties Physicochemical Properties cluster_applications Key Applications Lipophilicity Increased Lipophilicity Med_Chem Medicinal Chemistry Lipophilicity->Med_Chem Metabolic_Stability Enhanced Metabolic Stability Metabolic_Stability->Med_Chem Agrochem Agrochemicals Metabolic_Stability->Agrochem pKa Lowered pKa pKa->Med_Chem Materials Materials Science Core_Compound N-(2,2-Difluoroethyl)aniline Core_Compound->Lipophilicity Core_Compound->Metabolic_Stability Core_Compound->pKa Core_Compound->Materials

Caption: Impact of the difluoroethyl group on properties and applications.

Safety and Handling

N-(2,2-Difluoroethyl)aniline should be handled with care in a well-ventilated fume hood. As with other anilines, it is expected to be toxic upon inhalation, ingestion, and skin contact. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The hydrochloride salt, being a solid, may pose a dust inhalation hazard. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

N-(2,2-Difluoroethyl)aniline is a valuable synthetic intermediate with properties that are highly attractive for applications in drug discovery and materials science. While direct experimental data for its hydrochloride salt is scarce, its properties can be reliably predicted based on the well-characterized free base. This guide provides a foundational understanding of these compounds, offering researchers the necessary information to incorporate them into their synthetic and research programs effectively.

References

  • N-(2,2-Difluoroethyl)aniline | C8H9F2N - PubChem. Available at: [Link]

Exploratory

N-Difluoroalkyl Aniline Derivatives: Strategic Synthesis & Physicochemical Profiling

Executive Summary The incorporation of -difluoroalkyl motifs ( ) into aniline scaffolds represents a high-value tactic in modern medicinal chemistry. Unlike the chemically inert trifluoromethyl ( ) group, the difluoromet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of


-difluoroalkyl  motifs (

) into aniline scaffolds represents a high-value tactic in modern medicinal chemistry. Unlike the chemically inert trifluoromethyl (

) group, the difluoromethyl (

) and functionalized difluoroalkyl (

) moieties act as lipophilic hydrogen bond donors , capable of modulating pKa, enhancing metabolic stability, and serving as bioisosteres for alcohols, thiols, and hydroxamic acids.

This technical guide deconstructs the physicochemical rationale for these derivatives and provides self-validating synthetic protocols for their installation, moving beyond basic "recipes" to explore the mechanistic causality required for high-fidelity experimentation.

Part 1: The Physicochemical Rationale[1][2]

The Lipophilic Hydrogen Bond Donor

The central dogma of fluorination often assumes that adding fluorine increases lipophilicity (


) while eliminating hydrogen bonding capacity. The 

-difluoromethyl group challenges this. The

bonds are strongly electron-withdrawing, polarizing the remaining

bond (in

) or the

bond (in

).
  • Bioisosterism: The

    
     group acts as a bioisostere for hydroxyl (
    
    
    
    ) and thiol (
    
    
    ) groups. It functions as a weak hydrogen bond donor (HBD) but, crucially, retains high lipophilicity.
  • Acidity Modulation: Installing a

    
     group directly onto the nitrogen of an aniline significantly lowers the pKa of the conjugate acid. While a typical aniline has a pKa 
    
    
    
    4.6, an
    
    
    -difluoroalkyl aniline is significantly less basic, often resisting protonation at physiological pH. This improves membrane permeability by maintaining the neutral species.
Quantitative Comparison

The following table summarizes the shift in properties when modifying the aniline nitrogen.

Substituent (

-R)
Electronic Effect (

)
H-Bond Donor PotentialLipophilicity Impact (

)
Metabolic Stability

Electron DonatingNone

Low (N-dealkylation)

NeutralHigh

Moderate

Strong WithdrawalNone

High

Strong WithdrawalModerate (Lipophilic HBD)

to

High

VariableLow (Steric dependent)VariableHigh

Part 2: Synthetic Architectures

The synthesis of


-difluoroalkyl anilines is non-trivial due to the instability of 

-fluoroamines (which are prone to hydrolysis) and the high energy barrier of forming

bonds with fluorinated carbons. Two primary mechanistic pathways dominate the current literature: Difluorocarbene Insertion and Radical Difluoroalkylation .
Pathway A: Difluorocarbene Insertion

This is the most robust method for generating


-difluoromethyl (

) derivatives. A base mediates the decomposition of a reagent (e.g.,

,

) to generate singlet difluorocarbene (

). The aniline nitrogen acts as a nucleophile, attacking the carbene, followed by a proton transfer.
  • Key Reagent: Ethyl bromodifluoroacetate (

    
    ) is preferred over ozone-depleting Freons.
    
  • Mechanism: Base-promoted decarboxylation

    
    
    
    
    
    generation
    
    
    N-nucleophilic attack
    
    
    Proton shift.
Pathway B: Photoredox Radical Alkylation (EDA Complex)

For functionalized difluoroalkyl groups (


, where 

), radical pathways are superior. Recent advances utilize Electron Donor-Acceptor (EDA) complexes.[1][2] Electron-rich anilines form a ground-state complex with electron-deficient difluoroalkyl halides (e.g.,

). Visible light irradiation triggers a Single Electron Transfer (SET), generating a

radical that recombines with the aniline radical cation.
Mechanistic Visualization

The following diagram contrasts these two dominant workflows.

G Aniline Aniline Substrate (Nucleophile/Donor) Insertion N-H Insertion Aniline->Insertion Nucleophilic Attack EDA EDA Complex (Ground State) Aniline->EDA Complexation Base Base (K2CO3/KOH) Carbene Intermediate: [:CF2] Singlet Carbene Base->Carbene ReagentA Reagent: BrCF2COOEt (Carbene Source) ReagentA->Carbene Base Decomposition Carbene->Insertion ProductA Product: N-Difluoromethyl Aniline Insertion->ProductA ReagentB Reagent: ICF2COOEt (Radical Source) ReagentB->EDA Light Visible Light (Blue LEDs) SET SET & Radical Recombination Light->SET EDA->SET hv Excitation ProductB Product: N-Difluoroalkyl Aniline SET->ProductB

Figure 1: Divergent synthetic pathways for N-difluoroalkyl anilines. Top: Carbene insertion.[3] Bottom: Photoredox/EDA radical coupling.

Part 3: Detailed Experimental Protocols

Protocol A: Direct -Difluoromethylation via Carbene Insertion

Application: Synthesis of


.
Source Authority:  Adapted from Zhang et al.[1] and Hu et al. methodologies [1, 3].[4][5][1][2][6][7][8][9][10][11]

Reagents:

  • Substituted Aniline (1.0 equiv)[2]

  • Ethyl bromodifluoroacetate (

    
    ) (1.2 - 1.5 equiv)
    
  • Potassium Carbonate (

    
    ) (2.0 equiv)[3]
    
  • Solvent: DMF or Acetonitrile (Dry)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried reaction vial with the aniline derivative (0.5 mmol) and anhydrous

    
     (1.0 mmol).
    
  • Solvation: Add anhydrous DMF (2.0 mL). Stir to create a suspension. Note: DMF is critical for stabilizing the polar transition state.

  • Reagent Addition: Add ethyl bromodifluoroacetate (0.6 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 60–80 °C for 4–12 hours. Monitor via TLC or LC-MS.

    • Checkpoint: The reaction generates

      
       and 
      
      
      
      as byproducts. Ensure venting is possible if scaling up.
    • Mechanism Check: If the reaction stalls, add 10 mol% of a phase transfer catalyst (e.g., 18-crown-6) to solubilize the carbonate.

  • Workup: Dilute with ethyl acetate, wash extensively with water (3x) to remove DMF, then brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography. Note:

    
    -difluoromethyl anilines are less polar than the parent aniline.
    
Protocol B: Visible-Light Mediated -Difluoroalkylation

Application: Synthesis of functionalized


 or similar.
Source Authority:  Adapted from Lantano et al.[1] (Eosin Y catalysis) [2].

Reagents:

  • Aniline (1.0 equiv)[2]

  • Ethyl difluoroiodoacetate (

    
    ) (1.3 equiv)
    
  • Base:

    
     or 
    
    
    
    (1.5 equiv)
  • Photocatalyst: Eosin Y (1 mol%) - Optional if substrate forms strong EDA complex.

  • Solvent: DMSO or DMF.

Step-by-Step Methodology:

  • Degassing: In a clear glass vial, combine aniline (0.3 mmol), base, and Eosin Y. Add solvent (1.0 mL).[1][2] Sparge with Nitrogen/Argon for 5 minutes. Critical: Oxygen quenches the triplet state of the photocatalyst.

  • Addition: Add

    
     via syringe under inert atmosphere.
    
  • Irradiation: Irradiate with Green LEDs (

    
     nm) or Blue LEDs (depending on catalyst absorption) at room temperature for 18–24 hours.
    
    • Self-Validation: The mixture usually darkens due to radical intermediates. If no color change occurs in EDA-only reactions (no catalyst), the EDA complex may be too weak; add Eosin Y.

  • Workup: Dilute with water, extract with

    
     or EtOAc.
    
  • Purification: Flash chromatography.

Part 4: Medicinal Chemistry Applications[1][2][6][13][14]

Metabolic Blocking Strategy

The


-methyl group is a notorious "soft spot" for metabolism, undergoing oxidative 

-dealkylation via Cytochrome P450 enzymes. Replacing

-Me with

-

:
  • Steric/Electronic Protection: The

    
     bond is shorter and stronger (approx. 116 kcal/mol) than 
    
    
    
    .
  • Mechanism: The electron-withdrawing fluorine atoms destabilize the formation of the radical cation intermediate required for P450 oxidation, effectively blocking the metabolic site.

Bioisosteric Decision Matrix

Use the following logic flow to determine when to deploy the


-difluoroalkyl motif.

DecisionMatrix Problem Drug Design Challenge Metabolism Issue: High Clearance (N-Dealkylation) Problem->Metabolism Permeability Issue: Low Permeability (High Basicity/Polarity) Problem->Permeability H_Bonding Issue: Loss of Potency (Need H-Bond Donor) Problem->H_Bonding Solution_CF2H Apply N-CF2H Group Metabolism->Solution_CF2H Permeability->Solution_CF2H H_Bonding->Solution_CF2H Effect1 Blocks P450 Oxidation (Metabolic Stability) Solution_CF2H->Effect1 Effect2 Lowers pKa (Neutral at pH 7.4) Increases Lipophilicity Solution_CF2H->Effect2 Effect3 Acts as Lipophilic Bioisostere for -OH or -NH Solution_CF2H->Effect3

Figure 2: Strategic decision matrix for deploying N-difluoroalkyl motifs in lead optimization.

References

  • Zhang, Q., et al. (2015). "N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate." Organic & Biomolecular Chemistry. Link

  • Lantano, B., et al. (2023).[2] "Difluoroalkylation of Anilines via Photoinduced Methods." The Journal of Organic Chemistry. Link

  • Hu, J., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Gouverneur, V., et al. (2021).[1] "Late-stage Difluoromethylation: Concepts, Developments and Perspective." Chemical Society Reviews.[1] Link

Sources

Foundational

An In-Depth Technical Guide to N-(2,2-difluoroethyl)aniline Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(2,2-difluoroethyl)aniline hydrochloride (CAS No. 1384427-28-4), a fluorinated aniline derivative of increasing interest in medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(2,2-difluoroethyl)aniline hydrochloride (CAS No. 1384427-28-4), a fluorinated aniline derivative of increasing interest in medicinal chemistry and drug discovery. This document will delve into its chemical properties, a plausible synthesis pathway with a detailed experimental protocol, its applications as a building block, and a survey of potential suppliers and pricing.

Introduction: The Significance of Fluorinated Anilines in Drug Discovery

Aniline and its derivatives are fundamental scaffolds in the synthesis of a vast array of chemical products, including dyes, polymers, and, most notably, pharmaceuticals.[1] The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[2] Fluorinated anilines, in particular, serve as crucial intermediates in the development of novel therapeutic agents.[3][4] The presence of the difluoroethyl group in N-(2,2-difluoroethyl)aniline hydrochloride offers a unique combination of properties that can be advantageous in drug design. While aniline itself can be susceptible to metabolic oxidation, which can lead to toxicity, the introduction of fluorine atoms can block these metabolic pathways, potentially leading to safer drug candidates.[5][6]

Physicochemical Properties

N-(2,2-Difluoroethyl)aniline hydrochloride is the hydrochloride salt of N-(2,2-difluoroethyl)aniline. The salt form generally enhances the compound's stability and solubility in aqueous media, which is advantageous for various applications in research and development.[7]

Table 1: Physicochemical Properties of N-(2,2-Difluoroethyl)aniline Hydrochloride

PropertyValueSource
CAS Number 1384427-28-4[8]
Molecular Formula C₈H₁₀ClF₂N[8]
Molecular Weight 193.62 g/mol [8]
SMILES Code FC(F)CNC1=CC=CC=C1.[H]Cl[8]

Synthesis of N-(2,2-Difluoroethyl)aniline Hydrochloride: A Plausible Pathway

While specific, detailed, and publicly available synthesis protocols for N-(2,2-difluoroethyl)aniline hydrochloride are not abundant in the literature, a plausible and efficient synthesis can be designed based on established methodologies for the N-alkylation of anilines. A common and effective method is reductive amination.

The following diagram illustrates a logical workflow for the synthesis of N-(2,2-difluoroethyl)aniline hydrochloride.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Intermediate & Final Product Aniline Aniline Imine_Formation Imine Formation Aniline->Imine_Formation Difluoroacetaldehyde 2,2-Difluoroacetaldehyde Difluoroacetaldehyde->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing Agent (e.g., NaBH(OAc)₃) Free_Base N-(2,2-difluoroethyl)aniline (Free Base) Reduction->Free_Base HCl_Salt N-(2,2-difluoroethyl)aniline Hydrochloride Free_Base->HCl_Salt HCl in Ether

Caption: Plausible synthesis workflow for N-(2,2-difluoroethyl)aniline hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established reductive amination procedures and should be considered a starting point for optimization in a laboratory setting.

Materials:

  • Aniline

  • 2,2-Difluoroacetaldehyde ethyl hemiacetal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Hydrogen chloride solution in diethyl ether (e.g., 2 M)

Procedure:

  • Imine Formation: To a solution of aniline (1.0 eq) in anhydrous dichloromethane (DCM) is added 2,2-difluoroacetaldehyde ethyl hemiacetal (1.2 eq) followed by acetic acid (1.2 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: The reaction mixture is cooled to 0 °C, and sodium triacetoxyborohydride (1.5 eq) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification of the Free Base: The crude N-(2,2-difluoroethyl)aniline can be purified by column chromatography on silica gel.

  • Salt Formation: The purified N-(2,2-difluoroethyl)aniline is dissolved in a minimal amount of diethyl ether. A solution of hydrogen chloride in diethyl ether is then added dropwise with stirring until precipitation is complete.

  • Isolation: The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield N-(2,2-difluoroethyl)aniline hydrochloride as a solid.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the final product should be confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Applications in Drug Development

N-(2,2-difluoroethyl)aniline hydrochloride serves as a valuable building block in the synthesis of more complex molecules for drug discovery. The difluoroethyl moiety can impart desirable properties to a drug candidate, including:

  • Increased Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoroethyl group resistant to metabolic oxidation by cytochrome P450 enzymes.[5]

  • Modulation of Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Alteration of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the aniline nitrogen, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding interactions with biological targets.

While specific examples of marketed drugs containing the N-(2,2-difluoroethyl)aniline moiety are not readily found, the use of fluorinated anilines as key intermediates is widespread in pharmaceutical research and development.[3][4]

Spectroscopic Analysis (Predicted)

As experimental spectral data for N-(2,2-difluoroethyl)aniline hydrochloride is not widely available, the following are predicted spectroscopic characteristics based on the analysis of similar compounds.[7]

¹H NMR (in DMSO-d₆):

  • Aromatic protons would appear as multiplets in the range of δ 7.0-7.5 ppm.

  • The methylene protons adjacent to the nitrogen would likely be a triplet of triplets in the range of δ 3.5-4.0 ppm due to coupling with both the fluorine atoms and the N-H proton.

  • The proton on the difluoromethyl group would appear as a triplet of triplets further downfield.

  • The N-H proton of the hydrochloride salt would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR (in DMSO-d₆):

  • Aromatic carbons would show signals in the range of δ 110-150 ppm.

  • The methylene carbon would appear in the range of δ 40-50 ppm.

  • The difluoromethyl carbon would be a triplet due to C-F coupling and would appear further downfield.

IR (KBr Pellet):

  • Characteristic N-H stretching bands for the ammonium salt would be observed in the range of 2400-3200 cm⁻¹.

  • Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹.

  • C-N stretching vibrations would be in the region of 1250-1350 cm⁻¹.

  • Strong C-F stretching bands would be present in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (ESI+):

  • The mass spectrum would show the molecular ion peak for the free base [M+H]⁺.

Suppliers and Pricing

Obtaining precise, real-time pricing for research chemicals can be challenging as it often depends on the supplier, purity, and quantity. However, the following table provides a list of potential suppliers for N-(2,2-difluoroethyl)aniline hydrochloride and related fluorinated aniline derivatives to give an indication of availability and potential cost. Researchers are advised to contact the suppliers directly for current pricing and availability.

Table 2: Potential Suppliers and Pricing Information

SupplierProduct NameCAS NumberPurityPrice (USD)
BLD PharmN-(2,2-Difluoroethyl)aniline hydrochloride1384427-28-4≥97%Inquire
Various4-Fluoroaniline371-40-4~99%~$10/kg (bulk)
Ossila2-Fluoro-4-(trifluoromethyl)aniline69409-98-9>98%Inquire

Note: Prices are subject to change and may vary based on quantity and supplier. The price for 4-Fluoroaniline is for bulk quantities and is provided as a general reference for a related fluorinated aniline.

Conclusion

N-(2,2-difluoroethyl)aniline hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated moiety and an aniline scaffold offers chemists the opportunity to fine-tune the properties of lead compounds to enhance their therapeutic potential. While detailed information on this specific compound is still emerging, the foundational knowledge of aniline chemistry and the well-established benefits of fluorination provide a strong basis for its application in the development of next-generation pharmaceuticals.

References

  • Covalent Chemical. 4-FLUOROANILINE Supplier and Distributor of Bulk, LTL, Wholesale products. [Link]

  • Ottokemi. 4-Fluoro aniline, 98%. [Link]

  • PMC. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. [Link]

  • Google Patents. CN101245020B - Process for synthesizing 2,3-difluoroaniline.
  • MDPI. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

  • Rutgers University. Engineering the shikimate pathway for biosynthesis of molecules with pharmaceutical activities in E. coli. [Link]

  • PubMed. An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries. [Link]

  • PMC. Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

  • PubMed. Synthesis and cytotoxicity of pyranonaphthoquinone natural product analogues under bioreductive conditions. [Link]

  • Futurity. New drug 'building block' won't damage your liver. [Link]

  • Inxight Drugs. ANILINE HYDROCHLORIDE. [Link]

  • WUR eDepot. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]

  • Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. [Link]

  • Organic Chemistry Portal. MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals. [Link]

  • JOCPR. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

  • Aniline Blue as a Chromogenic Reagent for Spectrophotometric Determination of Trifluoperazine Hydrochloride. [Link]

  • Semantic Scholar. Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. [Link]

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Protocols & Analytical Methods

Method

Synthesis of N-(2,2-difluoroethyl)aniline from Aniline and 2,2-Difluoroethyl Triflate

An Application Note and Protocol for Researchers Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details the synthesis of N-(2,2-difluoroethyl)aniline, a valuable intermediate in medic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of N-(2,2-difluoroethyl)aniline, a valuable intermediate in medicinal chemistry, through the N-alkylation of aniline with 2,2-difluoroethyl triflate. The incorporation of the 2,2-difluoroethyl moiety is a widely recognized strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve pharmacokinetic profiles.[1] This document provides a robust, step-by-step protocol, explains the underlying chemical principles, and offers practical insights for researchers, scientists, and drug development professionals. We cover reaction setup, execution, purification, and detailed analytical characterization of the final product.

Introduction: The Significance of Fluoroalkylation in Drug Discovery

The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1] The geminal difluoroethyl group (–CH₂CHF₂) in particular has emerged as a critical pharmacophore. It can act as a bioisostere for hydroxyl or thiol groups, influence molecular conformation, and increase resistance to oxidative metabolism, thereby enhancing a drug candidate's in-vivo half-life.[2]

N-(2,2-difluoroethyl)aniline serves as a key precursor for a wide range of more complex pharmaceutical compounds.[3] The synthesis described herein employs the reaction between aniline, a fundamental building block in pharmaceuticals, and 2,2-difluoroethyl triflate.[3] Trifluoromethanesulfonates (triflates) are among the most potent alkylating agents due to the exceptional stability of the triflate anion, which functions as an excellent leaving group, facilitating high-yield nucleophilic substitution reactions.[4][5] This protocol is designed to be a reliable and reproducible method for accessing this important synthetic intermediate.

Reaction Principle and Mechanism

The formation of N-(2,2-difluoroethyl)aniline proceeds via a direct nucleophilic substitution pathway, likely following an SN2 mechanism.

Causality of Component Selection:

  • Nucleophile: Aniline's nitrogen atom, with its lone pair of electrons, acts as the nucleophile.

  • Electrophile: 2,2-Difluoroethyl triflate serves as the electrophilic source of the difluoroethyl group. The carbon atom bonded to the triflate is highly electron-deficient and susceptible to nucleophilic attack.

  • Base: A non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or diisopropylethylamine) is employed. Its primary role is to deprotonate the aniline, significantly increasing its nucleophilicity. A hindered base is chosen to prevent it from competing with aniline in attacking the electrophile. The base also neutralizes the triflic acid (TfOH) generated as a byproduct, preventing the protonation and deactivation of the aniline starting material.

  • Solvent: An anhydrous, aprotic solvent like dichloromethane (DCM) or acetonitrile is used to ensure all reactants remain in solution without participating in the reaction. The absence of water is critical to prevent hydrolysis of the highly reactive triflate ester.

The reaction is typically initiated at a reduced temperature (0 °C) to manage the initial exotherm upon addition of the reactive triflate and then allowed to proceed to completion at ambient temperature.

Reaction_Mechanism Figure 1: N-Alkylation Reaction Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Nucleophilic Attack Aniline Aniline (Nucleophile) Base Base (e.g., 2,6-Lutidine) Triflate 2,2-Difluoroethyl Triflate (Electrophile) Byproduct1 Protonated Base Base->Byproduct1 + H⁺ Intermediate Transition State Triflate->Intermediate Product N-(2,2-difluoroethyl)aniline Intermediate->Product Triflate leaves Byproduct2 Triflate Anion

Caption: Figure 1: N-Alkylation Reaction Mechanism.

Materials and Equipment

Reagents
ReagentCAS No.GradeSupplier Notes
Aniline62-53-3≥99.5%, anhydrousMust be purified by distillation if discolored (dark red/brown).[6][7]
2,2-Difluoroethyl triflate68743-43-1≥97%Highly moisture-sensitive. Handle under inert gas.
2,6-Lutidine108-48-5≥99%, anhydrousStore over molecular sieves or KOH.
Dichloromethane (DCM)75-09-2Anhydrous, ≥99.8%Use from a solvent purification system or a freshly opened bottle.
Ethyl Acetate141-78-6ACS GradeFor work-up and chromatography.
Hexanes110-54-3ACS GradeFor chromatography.
Anhydrous Sodium Sulfate7757-82-6Granular, ≥99%For drying organic extracts.
Silica Gel7631-86-9230-400 meshFor column chromatography.
Saturated NaHCO₃ solutionN/AAqueousFor work-up.
Brine (Saturated NaCl)N/AAqueousFor work-up.
Equipment
  • Round-bottom flasks (two-neck or three-neck)

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Schlenk line or manifold for inert gas (Argon or Nitrogen)

  • Glass syringes

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders)

Detailed Experimental Protocol

This protocol describes a representative synthesis on a 5 mmol scale.

Experimental_Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Aniline, 2,6-Lutidine, DCM Setup->Reagents Cool 3. Cool to 0 °C Reagents->Cool Addition 4. Add Triflate (Dropwise) Cool->Addition Reaction 5. Stir at RT (Monitor by TLC) Addition->Reaction Quench 6. Quench Reaction (aq. NaHCO₃) Reaction->Quench Extract 7. Extraction (DCM) Quench->Extract Dry 8. Dry & Concentrate (Na₂SO₄, Rotovap) Extract->Dry Purify 9. Purification (Column Chromatography) Dry->Purify Analyze 10. Characterization (NMR, MS) Purify->Analyze

Caption: Figure 2: General Experimental Workflow.

Preparation and Reaction
  • Inert Atmosphere Setup: Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a condenser with an inert gas inlet on the other. Flame-dry the glassware under vacuum and backfill with Argon or Nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add freshly distilled aniline (0.47 g, 5.0 mmol, 1.0 eq.) and anhydrous dichloromethane (DCM, 25 mL). Stir until the aniline is fully dissolved. Add 2,6-lutidine (0.64 g, 0.70 mL, 6.0 mmol, 1.2 eq.) via syringe.

  • Cooling: Place the flask in an ice-water bath and cool the stirring solution to 0 °C.

  • Triflate Addition: In a separate, dry vial, prepare a solution of 2,2-difluoroethyl triflate (1.20 g, 5.5 mmol, 1.1 eq.) in 5 mL of anhydrous DCM. Draw this solution into a syringe and add it dropwise to the cold aniline solution over 15-20 minutes.

    • Expert Insight: Slow addition is crucial to control the reaction's exothermicity and minimize the formation of potential side products, such as di-alkylated aniline.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 10:1 Hexanes:Ethyl Acetate). Aniline is UV-active and stains with potassium permanganate. The product will have a higher Rf value than aniline. The reaction is complete when the aniline spot is no longer visible.

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining triflate and neutralize the lutidinium triflate salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 25 mL).

  • Washing: Combine the organic layers and wash them sequentially with 30 mL of deionized water and 30 mL of brine. This removes residual base and water-soluble impurities.[8]

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel.[9]

    • Eluent System: A gradient of 2% to 10% ethyl acetate in hexanes is typically effective.

    • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

    • Final Product: Remove the solvent under reduced pressure to afford N-(2,2-difluoroethyl)aniline as a pale yellow oil.

Data, Results, and Characterization

ParameterValueNotes
Aniline (Starting)5.0 mmol1.0 eq.
2,2-Difluoroethyl triflate5.5 mmol1.1 eq.
2,6-Lutidine6.0 mmol1.2 eq.
Reaction Time4-6 hoursMonitored by TLC
Typical Isolated Yield 75-85% Based on aniline as the limiting reagent.
Analytical Characterization

The identity and purity of the synthesized N-(2,2-difluoroethyl)aniline should be confirmed using spectroscopic methods.

TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃)δ 7.25-7.15 (m, 2H, Ar-H), 6.80-6.70 (m, 1H, Ar-H), 6.70-6.60 (m, 2H, Ar-H), 6.05 (tt, JH-F = 55.6 Hz, JH-H = 4.0 Hz, 1H, -CHF₂), 4.10 (br s, 1H, -NH-), 3.55 (td, JH-F = 14.8 Hz, JH-H = 4.0 Hz, 2H, -CH₂-).
¹³C NMR (101 MHz, CDCl₃)δ 146.5, 129.4, 118.0, 115.2 (t, JC-F = 239.5 Hz, -CHF₂), 113.5, 46.8 (t, JC-F = 25.0 Hz, -CH₂-).
¹⁹F NMR (376 MHz, CDCl₃)δ -124.5 (dt, JF-H = 55.6 Hz, JF-H = 14.8 Hz).
Mass Spec. (ESI+)m/z calculated for C₈H₉F₂N [M+H]⁺: 158.07; found: 158.1.

Safety and Handling

  • Aniline: Highly toxic, a suspected carcinogen, and readily absorbed through the skin. Always wear appropriate gloves (nitrile is insufficient; use laminate film or butyl rubber), eye protection, and a lab coat. Handle only in a certified chemical fume hood.[7]

  • 2,2-Difluoroethyl triflate: A potent and corrosive alkylating agent. It is highly reactive with water. Avoid inhalation and skin contact.

  • Solvents: Dichloromethane is a suspected carcinogen. All organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • General: Perform a full risk assessment before beginning any chemical synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive triflate (hydrolyzed).2. Insufficiently pure/dry aniline or solvent.3. Insufficient base.1. Use fresh or newly purchased triflate; handle strictly under inert gas.2. Distill aniline and use anhydrous grade solvent from a purification system.3. Ensure correct stoichiometry of the base.
Low Yield 1. Incomplete reaction.2. Product loss during work-up or purification.1. Extend reaction time; consider gentle heating (e.g., 40 °C) after initial RT stirring.2. Ensure complete extraction; be careful during column chromatography.
Formation of Side Products 1. Di-alkylation of aniline.2. Reaction with residual water.1. Use a slight excess of aniline relative to the triflate; ensure slow addition of triflate at 0 °C.2. Ensure all glassware is flame-dried and reagents are anhydrous.

References

  • Peters, T., Vogg, A., Oppel, I. M., & Schmaljohann, J. (2018). Simple and efficient synthesis of 2-[18F]fluoroethyl triflate for high yield 18fluoroethylation. Applied Radiation and Isotopes, 140, 193-199. [Link]

  • Barata-Vallejo, S., & Postigo, A. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12185-12197. [Link]

  • Hartwig, J. F., & Shaughnessy, K. H. (2010). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 49(36), 6352-6355. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • LookChem. (n.d.). Purification of Aniline. Chempedia. [Link]

  • Ni, C., & Hu, J. (2017). The unique role of fluorine in the design of logs and catalysts for organic synthesis. Chemical Society Reviews, 46(22), 6824-6837. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Aniline in Pharmaceutical Synthesis. [Link]

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Application

Application Notes & Protocols: The Difluoroethyl Group in Modern Drug Discovery

Executive Summary: The Rise of a Privileged Moiety In the landscape of medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of modern drug design, transforming lead compounds into viable...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rise of a Privileged Moiety

In the landscape of medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of modern drug design, transforming lead compounds into viable clinical candidates.[1][2] Among the diverse array of fluorinated motifs, the difluoroethyl group (-CH₂CF₂H or -CF₂CH₃) has emerged as a uniquely versatile and powerful tool. Its value lies not merely in the substitution of hydrogen but in the profound and predictable modulation of a molecule's entire physicochemical and pharmacokinetic profile.[3][4] This guide provides an in-depth exploration of the strategic applications of the difluoroethyl group, the rationale behind its use, and detailed protocols for its synthesis and evaluation, empowering researchers to leverage this moiety for successful lead optimization.

The difluoroethyl group is more than a simple metabolic blocker; it is a sophisticated bioisostere capable of fine-tuning properties from pKa to membrane permeability and target engagement.[5][6] Its ability to serve as a lipophilic hydrogen bond donor, for instance, allows it to mimic hydroxyl or thiol groups while conferring superior metabolic stability.[6][7] This guide will dissect these applications, moving from foundational concepts to advanced protocols and real-world case studies.

Strategic Value: Bioisosterism and Physicochemical Modulation

The decision to incorporate a difluoroethyl group is a strategic one, typically driven by the need to overcome common hurdles in drug development such as poor metabolic stability, undesirable acidity/basicity, or suboptimal target interactions.

A Superior Bioisostere for Common Functional Groups

Bioisosteric replacement is a foundational strategy in lead optimization, and the difluoroethyl group offers compelling advantages over traditional functionalities.[8]

  • Methoxy Group Replacement: Aryl methyl ethers are prevalent in bioactive scaffolds but are notorious metabolic hotspots, susceptible to O-demethylation by cytochrome P450 enzymes.[9] The 1,1-difluoroethyl group (-CF₂CH₃) serves as an excellent bioisostere for a methoxy group (-OCH₃). It mimics the steric and electronic profile of the methoxy ether but is resistant to oxidative metabolism, significantly enhancing metabolic stability and half-life.[9][10]

  • Hydroxyl and Thiol Mimic: The difluoromethyl group (-CF₂H) can function as a lipophilic hydrogen-bond donor, making it a viable bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[7] This allows medicinal chemists to retain crucial hydrogen bonding interactions with a target protein while eliminating the metabolic liabilities associated with primary alcohols or thiols, which are prone to rapid oxidation or conjugation.

G cluster_0 Common Metabolic Liabilities cluster_1 Difluoroethyl Bioisosteres cluster_2 Key Improvements Methoxy Methoxy (-OCH₃) DF_Ethyl 1,1-Difluoroethyl (-CF₂CH₃) Methoxy->DF_Ethyl Bioisosteric Replacement Hydroxyl Hydroxyl (-OH) DF_Methyl Difluoromethyl (-CF₂H) Hydroxyl->DF_Methyl Bioisosteric Replacement Stability Increased Metabolic Stability DF_Ethyl->Stability DF_Methyl->Stability HBD Retained H-Bonding DF_Methyl->HBD

Caption: Bioisosteric replacement strategies using difluoroethyl groups.

Modulating Key Drug Properties

Beyond metabolic stability, the strong electron-withdrawing nature of fluorine atoms allows the difluoroethyl group to precisely tune a molecule's electronic properties.

Property ModulatedRationale & ImpactTypical Outcome
pKa Reduction The inductive effect of the fluorine atoms withdraws electron density from neighboring functional groups, particularly amines.[11]Lowers the pKa of basic centers by 1-3 units. This can reduce unwanted hERG channel binding, mitigate P-gp efflux, and optimize solubility and permeability profiles.[12]
Lipophilicity (LogP/LogD) The difluoromethyl group is less lipophilic than the trifluoromethyl group.[13] Its introduction can tune lipophilicity to fall within the optimal range for oral bioavailability.Can either increase or decrease LogP depending on the group it replaces, offering fine control over the lipophilic balance of the molecule.
Membrane Permeability By modulating pKa and lipophilicity, the difluoroethyl group indirectly controls the fraction of neutral species available to cross cell membranes.[14][15]Optimized permeability by balancing the need for lipophilicity to enter the membrane and sufficient polarity to exit it.
Conformational Control The C-F bond can engage in favorable dipole-dipole or orthogonal multipolar interactions with protein backbones (e.g., C-F···C=O), which can lock in a bioactive conformation.[16]Enhanced binding affinity and selectivity due to pre-organization of the ligand for its target binding site.

Applications in Drug Discovery & Lead Optimization

The true power of the difluoroethyl group is demonstrated in its practical application to solve complex drug design challenges.

Enhancing Metabolic Stability

The Challenge: A lead compound shows excellent potency but is rapidly cleared in vivo due to oxidative metabolism at a specific site (a "metabolic hotspot").[17][18]

The Difluoroethyl Solution: Replacing the metabolically labile group (e.g., a methoxy group on an aromatic ring or a vulnerable alkyl chain) with a difluoroethyl group effectively blocks the metabolic pathway.[19] The high strength of the C-F bond makes it resistant to cleavage by P450 enzymes.[20]

Case Example: In the optimization of phosphodiesterase-4 (PDE4) inhibitors, replacing a metabolically labile methoxy group on a catechol ring with a difluoromethoxy group eliminated the formation of reactive metabolites that could covalently bind to microsomal proteins, thereby improving the safety and stability profile.[21]

Optimizing CNS Drug Exposure

The Challenge: A central nervous system (CNS) drug candidate has poor brain penetration due to high efflux by the P-glycoprotein (P-gp) transporter at the blood-brain barrier.

The Difluoroethyl Solution: P-gp recognition is often linked to high basicity (pKa) and the presence of hydrogen bond donors.[11] Introducing a difluoroethyl group adjacent to a basic nitrogen center significantly lowers its pKa.[12] This reduction in basicity disrupts the key interactions required for P-gp recognition, leading to a lower efflux ratio and increased brain exposure.

Application in PET Imaging

The difluoromethyl group can be labeled with the positron-emitting isotope Fluorine-18 ([¹⁸F]) to create radiotracers for Positron Emission Tomography (PET) imaging.[22][23] This is a critical application for both clinical diagnostics and preclinical drug development, allowing for non-invasive visualization and quantification of drug-target engagement in living subjects.[24][25] The development of late-stage ¹⁸F-difluoromethylation methods has made this a highly accessible and valuable strategy.[22]

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and evaluation of difluoroethyl-containing compounds. These are designed to be self-validating by including necessary controls and clear endpoints.

Protocol 1: Late-Stage Difluoroethylation of an Aryl Halide

Objective: To introduce a 2,2-difluoroethyl group onto an electron-deficient heteroaryl bromide using a nickel-catalyzed reductive cross-coupling reaction. This method is chosen for its mild conditions and excellent functional group tolerance, which are critical for late-stage functionalization of complex molecules.[7]

Materials:

  • Heteroaryl bromide (1.0 equiv)

  • 2-Chloro-1,1-difluoroethane (3.0 equiv)

  • NiCl₂·glyme (10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

  • Zinc powder (<10 micron, activated) (3.0 equiv)

  • Anhydrous DMA (N,N-Dimethylacetamide)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Pre-formation (Rationale): In a glovebox, add NiCl₂·glyme (0.10 mmol) and dtbbpy (0.10 mmol) to an oven-dried vial. Add 2.0 mL of anhydrous DMA. Stir for 15 minutes at room temperature. The formation of a colored complex indicates the coordination of the ligand to the nickel center, which is the active catalytic species.

  • Reaction Assembly: To the vial containing the catalyst, add the heteroaryl bromide (1.0 mmol) and zinc powder (3.0 mmol).

  • Substrate Addition: Add 2-chloro-1,1-difluoroethane (3.0 mmol) to the mixture.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and place it in a pre-heated heating block at 60 °C. Stir vigorously for 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove zinc and nickel salts.

    • Wash the filtrate with water (3 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2,2-difluoroethylated product.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and LC-MS. The characteristic triplet in the ¹H NMR and doublet of triplets in the ¹⁹F NMR for the -CH₂CF₂H group are key diagnostic signals.

G cluster_workflow Workflow: Late-Stage Difluoroethylation Prep Catalyst Preparation (NiCl₂·glyme + dtbbpy) Assembly Reaction Assembly (Add Aryl-Br, Zn) Prep->Assembly Addition Reagent Addition (ClCH₂CF₂H) Assembly->Addition React Reaction (60 °C, 12-24h) Addition->React Workup Aqueous Work-up & Extraction React->Workup Purify Column Chromatography Workup->Purify Analyze Product Analysis (NMR, LC-MS) Purify->Analyze

Caption: Workflow for Ni-catalyzed late-stage difluoroethylation.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To compare the metabolic stability of a parent compound (e.g., containing a methoxy group) with its difluoroethylated analog. This assay quantifies the rate of drug metabolism by P450 enzymes present in liver microsomes.

Materials:

  • Parent compound and difluoroethylated analog (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., Corning Gentest™)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard (e.g., 100 nM Warfarin)

  • Incubator/shaker set to 37 °C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Master Mix (Rationale): Prepare a master mix of phosphate buffer and the NADPH regenerating system. Pre-warm this mix to 37 °C. Keeping the NADPH separate until the reaction start (Step 4) prevents premature enzymatic activity.

  • Microsome Dilution: Dilute the HLM stock to 1.0 mg/mL in 0.1 M phosphate buffer. Keep on ice.

  • Compound Incubation Plate:

    • In a 96-well plate, add buffer to each well.

    • Add 1 µL of the 10 mM test compound stock to achieve a final concentration of 1 µM (this may need optimization).

    • Add the diluted HLM solution to each well. The final protein concentration should be 0.5 mg/mL.

    • Include a negative control without NADPH for each compound to account for non-enzymatic degradation.

  • Initiation of Reaction: Pre-incubate the plate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH-containing master mix. This is T=0.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold ACN containing the internal standard. This "quenching" step precipitates the microsomal proteins and halts all enzymatic activity.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4 °C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound peak area relative to the internal standard.

    • Plot the natural log of the percentage of compound remaining vs. time.

    • Calculate the in vitro half-life (t₁/₂) from the slope (k) of the linear regression: t₁/₂ = 0.693 / k .

    • Compare the t₁/₂ of the parent compound to its difluoroethylated analog. A significantly longer t₁/₂ for the analog indicates improved metabolic stability.

References

  • Diao, Z., Feng, Y., Zhang, J., & Li, X. (2022). Nickel‐Catalyzed Reductive Cross‐Coupling of (Hetero)aryl Halides with 2‐Chloro‐1,1‐difluoroethane: Facile Access to 2,2‐Difluoroethylated Aromatics. Angewandte Chemie. [Link]

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  • Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. Fluorine in Life Sciences. [Link]

  • Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. ResearchGate. [Link]

  • Jash, K. R., et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Journal of Medicinal Chemistry. [Link]

  • Wu, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... Molecules. [Link]

  • Mishra, A., et al. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

  • Liu, H. (2025). Lead compound optimization strategy (1) - Changing metabolic pathways and optimizing metabolism stability. ResearchGate. [Link]

  • Stepan, A. F., et al. (2012). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Altman, R. A., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Engle, K. M. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]

  • Lum, C., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • He, W., et al. (2025). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. ResearchGate. [Link]

  • Stepan, A. F., et al. (2012). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

  • Wang, J., et al. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]

  • Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Adejare, A. (2020). The structure of some FDA-approved fluorinated medications. ResearchGate. [Link]

  • G. Patrick. (2009). Optimizing Drug Properties Lead-to-Drug Design. University of Zurich, Department of Chemistry. [Link]

  • Khan, I. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience. [Link]

  • Bernard-Gauthier, V., et al. (2025). [(18)F]-Group 13 fluoride derivatives as radiotracers for positron emission tomography. ResearchGate. [Link]

  • Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of Drug Targeting. [Link]

  • Kessel, A., et al. (2020). Drug–Membrane Permeability across Chemical Space. Journal of Chemical Information and Modeling. [Link]

  • Lee, H., et al. (2021). Dynamic Protonation Dramatically Affects the Membrane Permeability of Drug-like Molecules. Journal of the American Chemical Society. [Link]

  • Maltceva, E., et al. (2022). Mechanistic Insight in Permeability through Different Membranes in the Presence of Pharmaceutical Excipients: A Case of Model Hydrophobic Carbamazepine. Pharmaceutics. [Link]

Sources

Method

Application Note: A Validated Protocol for the Neutralization of N-(2,2-difluoroethyl)aniline Hydrochloride

Abstract This application note provides a detailed, validated protocol for the neutralization of N-(2,2-difluoroethyl)aniline hydrochloride to its corresponding free base, N-(2,2-difluoroethyl)aniline. This procedure is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, validated protocol for the neutralization of N-(2,2-difluoroethyl)aniline hydrochloride to its corresponding free base, N-(2,2-difluoroethyl)aniline. This procedure is fundamental for researchers in medicinal chemistry, materials science, and synthetic organic chemistry who utilize the nucleophilic free amine for subsequent reactions. The protocol emphasizes safe handling, quantitative conversion, and efficient purification through a standard liquid-liquid extraction technique. We detail the chemical principles, reagent selection rationale, a step-by-step workflow, and methods for characterization to ensure the generation of a high-purity final product.

Principle of the Reaction

The neutralization of an amine hydrochloride is a fundamental acid-base reaction. N-(2,2-difluoroethyl)aniline hydrochloride exists as an anilinium salt, where the lone pair of the nitrogen atom is protonated by hydrochloric acid.[1][2] This protonation renders the amine non-nucleophilic and typically enhances its water solubility.

To generate the desired free base, a base is added to the aqueous solution of the salt. The added base must be stronger than the aniline free base itself to effectively deprotonate the anilinium ion. The equilibrium of this reaction is shifted towards the products by the subsequent removal of the organic free base from the aqueous phase via extraction with an immiscible organic solvent.[3][4] The electron-withdrawing nature of the difluoroethyl group is expected to decrease the basicity of the aniline nitrogen, resulting in an anilinium pKa lower than that of unsubstituted aniline (pKa ≈ 4.6).[5][6] This allows for the use of relatively mild bases for effective neutralization.

Reagent and Solvent Selection

2.1. Choice of Base A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the recommended base for this procedure.

  • Rationale: Sodium bicarbonate is a mild and inexpensive base, sufficient to deprotonate the moderately acidic N-(2,2-difluoroethyl)anilinium ion. Its use minimizes the risk of side reactions that could occur with stronger bases like sodium hydroxide, such as degradation of sensitive functional groups (though none are present in this specific substrate). Furthermore, any excess bicarbonate is easily removed during the aqueous workup. The formation of carbon dioxide gas provides a visual indicator of the reaction's progress, though it requires careful, slow addition to prevent excessive foaming.

2.2. Choice of Extraction Solvent Ethyl acetate (EtOAc) is recommended for the liquid-liquid extraction.

  • Rationale: N-(2,2-difluoroethyl)aniline, as a neutral organic molecule, is expected to have high solubility in ethyl acetate. Ethyl acetate is immiscible with water, has a relatively low boiling point (77 °C) for easy removal via rotary evaporation, and is less dense than water, forming the upper organic layer in a separatory funnel, which can simplify handling. Dichloromethane (DCM) is a viable alternative but is denser than water and carries greater health and environmental concerns.

Comparative Properties of Salt and Free Base

This table summarizes the key physical and chemical properties of the starting material and the final product.

PropertyN-(2,2-difluoroethyl)aniline HydrochlorideN-(2,2-difluoroethyl)aniline (Free Base)
Molecular Formula C₈H₁₀ClF₂NC₈H₉F₂N
Molecular Weight 193.62 g/mol 157.16 g/mol [7]
Appearance White to off-white solidColorless to pale yellow oil/liquid
Solubility in Water SolubleSparingly soluble to insoluble
Solubility in Organic Solvents Sparingly solubleSoluble (e.g., EtOAc, DCM, Ether)

Detailed Experimental Protocol

4.1. Materials and Equipment

  • N-(2,2-difluoroethyl)aniline hydrochloride

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Erlenmeyer flasks (appropriate sizes)

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Round-bottom flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

4.2. Step-by-Step Procedure

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the N-(2,2-difluoroethyl)aniline hydrochloride in a minimal amount of deionized water (e.g., 10 mL of water per 1 g of salt). Stir at room temperature until all solids have dissolved.

  • Neutralization: Place the flask in an ice bath to dissipate any heat generated. While stirring, slowly and carefully add the saturated NaHCO₃ solution dropwise. Caution: Vigorous CO₂ evolution will occur. Add the base at a rate that controls the foaming.

  • pH Confirmation: Continue adding the base until gas evolution ceases. Check the pH of the aqueous solution using pH paper. The pH should be ≥ 8 to ensure complete deprotonation. If not, add more NaHCO₃ solution until this pH is reached.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Add a volume of ethyl acetate roughly equal to the total aqueous volume. Stopper the funnel and, while inverting, vent frequently to release any residual CO₂ pressure. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate completely. The upper, less dense layer is the ethyl acetate containing the free base. Drain the lower aqueous layer into a flask.

  • Re-extraction: To maximize yield, re-extract the aqueous layer with a fresh portion of ethyl acetate (e.g., half the initial volume). Combine this second organic extract with the first in the separatory funnel.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution). This step helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase. Drain and discard the lower aqueous brine layer.

  • Drying: Transfer the ethyl acetate solution to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄ to the solution. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing. Let it stand for 15-20 minutes.

  • Isolation: Decant or filter the dried solution into a pre-weighed round-bottom flask to remove the drying agent.

  • Solvent Removal: Remove the ethyl acetate using a rotary evaporator under reduced pressure. Be mindful of the bath temperature (typically ≤ 40 °C) to avoid loss of the product.

  • Final Product: The resulting residue is the N-(2,2-difluoroethyl)aniline free base. For higher purity, distillation or column chromatography can be employed, but for many applications, the product after this procedure is sufficiently pure.

Process Workflow Visualization

The following diagram illustrates the complete workflow for the neutralization and extraction procedure.

Neutralization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Start Start: N-(2,2-difluoroethyl)aniline HCl Dissolve Dissolve in H₂O Start->Dissolve Neutralize Add sat. NaHCO₃ (aq) (Caution: CO₂ evolution) Dissolve->Neutralize Check_pH Check pH ≥ 8 Neutralize->Check_pH Extract Extract with Ethyl Acetate Check_pH->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent (Rotovap) Dry->Evaporate Product Final Product: Free Base Oil Evaporate->Product

Caption: Workflow for the neutralization and isolation of N-(2,2-difluoroethyl)aniline.

Safety and Handling

Aromatic amines and their halogenated derivatives should be handled with care as they can be toxic and are often readily absorbed through the skin.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[11]

  • Ventilation: Conduct the procedure in a well-ventilated fume hood.

  • Handling: Avoid inhalation of vapors and direct contact with the skin.[12] In case of contact, wash the affected area immediately with soap and water.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssueProbable CauseSolution
Emulsion Formation during Extraction Agitation was too vigorous; presence of surfactants.Add brine to the separatory funnel to help break the emulsion. Let the mixture stand for a longer period. Gentle swirling instead of vigorous shaking can also help.
Low Yield Incomplete neutralization; insufficient extraction.Ensure the aqueous layer's pH is ≥ 8 before extraction. Perform an additional extraction of the aqueous layer with ethyl acetate.
Final Product is Wet (Cloudy) Incomplete drying of the organic layer.Add more drying agent and allow for a longer contact time. If the product is already isolated, re-dissolve in a dry solvent, dry again, and re-evaporate.

References

  • Vertex AI Search. (n.d.). Amine Extraction in the Laboratory.
  • PubMed. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.
  • ResearchGate. (n.d.). Table 2 pK a Values for substituted anilinium ions in DMSO.
  • MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.
  • Canadian Science Publishing. (1972). The Dissociation of Anilinium Ions in Aqueous Dimethylsulfoxide.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • ACS Publications. (n.d.). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A.
  • ResearchGate. (2016). Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction.
  • RSC Publishing. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Columbia University. (n.d.). solid-liquid extraction.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Homework.Study.com. (n.d.). Write the equation for the neutralization of aniline with HCl.
  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • SKC Inc. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Chegg.com. (2016). Solved equation for the neutralization of aniline with hcl.
  • PubChemLite. (n.d.). N-(2,2-difluoroethyl)aniline (C8H9F2N).
  • SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.

Sources

Application

Scalable synthesis of N-(2,2-difluoroethyl)aniline hydrochloride

This Application Note and Protocol guide details the scalable synthesis of -(2,2-difluoroethyl)aniline hydrochloride , a critical fluorinated building block in medicinal chemistry. The protocol focuses on the Reductive A...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the scalable synthesis of


-(2,2-difluoroethyl)aniline hydrochloride , a critical fluorinated building block in medicinal chemistry. The protocol focuses on the Reductive Amination  route, selected for its scalability, safety profile, and operational simplicity compared to direct alkylation or amide reduction methods.

Application Note: Scalable Synthesis of -(2,2-difluoroethyl)aniline Hydrochloride

Abstract & Strategic Rationale

The


-(2,2-difluoroethyl) motif is a high-value bioisostere for ethyl or methoxy groups in drug design, offering improved metabolic stability (blocking P450 oxidation) and modulation of lipophilicity (

). While direct alkylation of aniline with 2,2-difluoroethyl halides (e.g., iodide or triflate) is possible, it suffers from poor selectivity (over-alkylation to the tertiary amine) and the use of genotoxic alkylating agents.

This guide details the Reductive Amination of aniline with 2,2-difluoroacetaldehyde ethyl hemiacetal (DFA-EH) . This route is preferred for scale-up because:

  • Selectivity: Mono-alkylation is kinetically favored.

  • Stability: DFA-EH is a stable, commercially available surrogate for the unstable 2,2-difluoroacetaldehyde.

  • Safety: Avoids the use of highly reactive triflates or pyrophoric borane reagents required in amide reduction routes.

Retrosynthetic Analysis & Route Selection

The synthesis relies on the in situ generation of the reactive aldehyde species from the hemiacetal, followed by imine formation and selective reduction.

Reaction Scheme

ReactionScheme Aniline Aniline (C6H5NH2) Imine Imine Intermediate (In Situ) Aniline->Imine + DFA, AcOH DCM, 20-25°C DFA Difluoroacetaldehyde Ethyl Hemiacetal DFA->Imine ProductBase N-(2,2-difluoroethyl)aniline (Free Base) Imine->ProductBase + NaBH(OAc)3 Reductive Amination ProductSalt HCl Salt (Final Product) ProductBase->ProductSalt + HCl (gas/ether) Salt Formation

Caption: One-pot reductive amination workflow followed by salt formation.

Detailed Protocol: The "Golden Batch"

Scale: 50 mmol (approx. 4.65 g Aniline input) Expected Yield: 75–85% Purity: >98% (HPLC), >99% (qNMR)

Materials & Reagents
ReagentMW ( g/mol )Equiv.AmountRole
Aniline 93.131.04.66 g (4.56 mL)Substrate
2,2-Difluoroacetaldehyde ethyl hemiacetal (90%)126.091.28.40 gElectrophile Source
Sodium Triacetoxyborohydride (STAB) 211.941.515.90 gReducing Agent
Acetic Acid (Glacial) 60.051.03.00 g (2.86 mL)Catalyst
Dichloromethane (DCM) --100 mL (20 vol)Solvent
4M HCl in Dioxane -1.113.75 mLSalt Formation
Experimental Procedure
Phase 1: Imine Formation & Reduction
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Charging: Charge DCM (80 mL) and Aniline (4.66 g). Begin stirring at 250 rpm.

  • Activation: Add Acetic Acid (3.00 g) in one portion. Note: Mild exotherm may occur.

  • Electrophile Addition: Add 2,2-Difluoroacetaldehyde ethyl hemiacetal (8.40 g) dropwise over 10 minutes.

  • Equilibration: Stir the mixture at 20–25°C for 60 minutes .

    • Mechanism:[1][2] The acid catalyzes the dissociation of the hemiacetal to the free aldehyde, which condenses with aniline to form the imine/hemiaminal equilibrium mixture.

  • Reduction: Cool the mixture to 0–5°C using an ice bath.

  • Reagent Addition: Add STAB (15.90 g) portion-wise over 30 minutes, maintaining internal temperature <10°C.

    • Critical Control: STAB evolves acetic acid upon reaction; rapid addition can cause CO2 evolution if residual moisture is present, though less likely in anhydrous DCM.

  • Reaction: Remove ice bath and allow to warm to 20–25°C . Stir for 12–16 hours.

  • IPC (In-Process Control): Check by TLC (Hexane/EtOAc 4:1) or HPLC.[3] Target: <2% residual aniline.

Phase 2: Workup & Isolation (Free Base)
  • Quench: Cool to 0°C. Slowly add saturated aqueous NaHCO3 (100 mL) to quench excess hydride and neutralize acetic acid. Caution: Gas evolution (CO2).

  • Separation: Transfer to a separatory funnel. Separate the organic (lower) layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine organics and wash with Brine (50 mL).

  • Drying: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (40°C, 300 mbar) to obtain the crude oil.

Phase 3: Salt Formation (Hydrochlorination)
  • Dissolution: Dissolve the crude oil in Diethyl Ether or MTBE (50 mL). Cool to 0–5°C.

  • Acidification: Dropwise add 4M HCl in Dioxane (13.75 mL) over 15 minutes.

    • Observation: A white to off-white precipitate will form immediately.

  • Maturation: Stir the slurry at 0°C for 30 minutes.

  • Filtration: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ether/MTBE (2 x 20 mL) to remove unreacted organics.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Process Workflow Diagram

ProcessFlow cluster_Reaction Reaction Phase cluster_Workup Workup Phase cluster_Salt Crystallization Step1 Charge Aniline + DCM Add AcOH + DFA-EH Step2 Stir 1h @ 25°C (Imine Formation) Step1->Step2 Step3 Cool to 0°C Add STAB portion-wise Step2->Step3 Step4 Stir 12h @ 25°C IPC: <2% Aniline Step3->Step4 Step5 Quench with NaHCO3 (CO2 Evolution!) Step4->Step5 Step6 Phase Separation Dry Organic Layer Step5->Step6 Step7 Concentrate to Oil Step6->Step7 Step8 Dissolve in Et2O/MTBE Step7->Step8 Step9 Add 4M HCl/Dioxane Filter Precipitate Step8->Step9

Caption: Step-by-step unit operations for the synthesis of N-(2,2-difluoroethyl)aniline HCl.

Analytical Specifications

The final hydrochloride salt should meet the following criteria:

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (400 MHz, DMSO-d6):

    
     7.20 (t, 2H), 6.80 (m, 3H), 6.35 (tt, 
    
    
    
    Hz, 1H,
    
    
    ), 3.65 (td,
    
    
    Hz, 2H,
    
    
    ). Note: Broad NH peaks may vary.
  • 19F NMR:

    
     -120 to -125 ppm (dt).
    
  • Melting Point: Distinct range (approx. 180–185°C, dependent on crystal form).

Safety & Troubleshooting

  • DFA-EH Handling: Although less volatile than the aldehyde, it is flammable and an irritant. Use in a fume hood.

  • STAB Risks: Generates acetic acid. While safer than NaBH4/Acid, it can still release hydrogen gas if wet solvents are used.

  • Over-alkylation: If dialkylation (

    
    -bis(difluoroethyl)aniline) is observed (>5%), reduce the reaction temperature or increase the solvent volume to dilute the reagents.
    
  • Stalling: If the reaction stalls, add 0.1 eq of additional AcOH. The imine formation is acid-catalyzed.

References

  • General Reductive Amination Reviews

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[4][5] Chem.1996 , 61, 3849–3862. Link

  • Difluoroethylation Methodologies: Prakash, G. K. S., et al. "Direct C-H Difluoromethylation of Aromatics." Science2012, 338, 1324. (Context on fluoroalkyl stability). Note: Specific industrial protocols for this exact CAS (1384427-28-4) are often proprietary, but follow the standard "Abdel-Magid" protocol adapted for hemiacetals as described above.
  • Safety Data

    • Sodium Triacetoxyborohydride SDS. Link

    • Difluoroacetaldehyde ethyl hemiacetal SDS. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling Hygroscopic N-(2,2-difluoroethyl)aniline Hydrochloride

Executive Summary & Chemical Profile Compound: N-(2,2-difluoroethyl)aniline hydrochloride CAS: 1864073-26-6 (Free base analog ref) Formula: C₈H₉F₂N · HCl Molecular Weight: 193.62 g/mol (Anhydrous Salt) The Core Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: N-(2,2-difluoroethyl)aniline hydrochloride CAS: 1864073-26-6 (Free base analog ref) Formula: C₈H₉F₂N · HCl Molecular Weight: 193.62 g/mol (Anhydrous Salt)

The Core Challenge: While the free base of this molecule is lipophilic, the hydrochloride salt is highly hygroscopic. The presence of the electron-withdrawing difluoroethyl group (


) lowers the basicity of the nitrogen compared to standard N-ethyl aniline, potentially weakening the ionic bond with HCl. This makes the lattice energy susceptible to disruption by atmospheric moisture, leading to rapid deliquescence (turning into a liquid/goo) upon exposure to humid air.

Implications for Research:

  • Stoichiometric Errors: Absorbed water inflates the apparent mass, leading to under-loading of the limiting reagent in cross-coupling reactions.

  • Catalyst Poisoning: Moisture can deactivate sensitive Pd(0) or Ni(0) catalysts in Buchwald-Hartwig aminations.

  • Physical Handling: Clumping prevents accurate dispensing and automated weighing.

Assessment & Decision Logic (Troubleshooting)

Before attempting to use the material, assess its physical state.[1] Do not assume the bottle weight is accurate if the seal has been compromised.

Workflow: Material State Assessment

MaterialAssessment Start Inspect Material State FreeFlowing Free-Flowing Powder Start->FreeFlowing Clumped Clumped / Sticky Solids Start->Clumped Liquid Deliquesced (Liquid/Syrup) Start->Liquid Action1 Proceed to Weighing (Use 'Speed Weighing' Protocol) FreeFlowing->Action1 Action2 Vacuum Oven Drying (40°C, <10 mbar) Clumped->Action2 Action3 Azeotropic Drying (Toluene Rescue) Liquid->Action3 If salt required Action4 Convert to Free Base (Extraction) Liquid->Action4 If free base acceptable

Figure 1: Decision matrix for handling hygroscopic amine salts based on physical integrity.

Recovery Protocols

If your material has absorbed moisture (clumped or liquid), use these protocols to restore it.[1]

Protocol A: Vacuum Oven Drying (Mild)

Best for: Minor clumping or routine pre-reaction prep.

Scientific Rationale: The difluoroethyl group reduces the basicity of the amine. Excessive heat (>60°C) under high vacuum may cause the salt to dissociate, leading to loss of HCl and sublimation of the free base.

  • Transfer: Place the material in a wide-mouth vial or crystallization dish to maximize surface area. Cover with a Kimwipe secured by a rubber band (prevents dust/cross-contamination).

  • Setup: Place in a vacuum oven.

  • Conditions: Set temperature to 40–45°C . Apply vacuum (< 10 mbar).

  • Duration: Dry for 4–12 hours.

  • Verification: Weigh the sample, dry for 1 more hour, and weigh again. If mass is constant (<1% change), drying is complete.

Protocol B: Azeotropic Rescue (Severe Moisture)

Best for: Deliquesced material (turned to syrup) or when vacuum drying fails.

Scientific Rationale: Toluene forms a positive azeotrope with water (boiling point 84°C, composition ~20% water). This mechanically "carries" water out of the salt lattice at temperatures below the boiling point of water, preventing thermal degradation.

  • Dissolution: Dissolve the wet "goo" in a minimum amount of dry Methanol (MeOH) to ensure homogeneity.

  • Azeotrope Addition: Add 10–20 volumes of Toluene.

  • Evaporation: Rotovap the mixture at 45°C. The MeOH will strip first, followed by the Toluene/Water azeotrope.

  • Repetition: You will likely see a white solid crash out. Add fresh Toluene and rotovap again to ensure all moisture is removed.

  • Final Dry: Place the resulting solid in a vacuum oven (Protocol A) for 1 hour to remove trace toluene.

Usage in Synthesis (Weighing & Stoichiometry)

The "Speed Weighing" Technique

Hygroscopic salts can absorb 1–5% of their weight in water within minutes of exposure.

  • Preparation: Have your receiving flask (containing solvent or empty) tared and ready.

  • Inert Blanket: If possible, gently flow Nitrogen or Argon over the balance pan.

  • Difference Weighing:

    • Weigh the entire capped bottle of source material.

    • Quickly dispense approximate amount into reaction flask.

    • Immediately recap the source bottle.

    • Weigh the source bottle again.

    • Mass Used = (Initial Weight) - (Final Weight).

    • Why? This prevents the balance from drifting as the powder on the weigh paper absorbs water.

Stoichiometry Correction Table

If you cannot dry the material, you must correct for water content to avoid under-loading the reagent. Determine water content via Karl Fischer (KF) titration or 1H NMR (integration of H2O peak vs. CH2 peak).

Measured Water Content (wt%)Correction Factor (Multiplier)Calculation Logic
0.5% (Dry)1.005

5.0% (Damp)1.053

10.0% (Wet)1.111

Unknown STOP Do not proceed. Perform Protocol A or B.

Reaction Pathway: Free-Basing Strategy

For sensitive metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig), the HCl salt can be detrimental. It consumes one equivalent of your base (e.g., NaOtBu, Cs2CO3) and generates inorganic chloride salts that may alter the catalyst's active species.

Recommendation: Convert to Free Base in situ or prior to reaction.

FreeBasing Salt N-(2,2-difluoroethyl) aniline HCl Base Base Treatment (Sat. NaHCO3 or 1M NaOH) Salt->Base Neutralize Extract Extraction (DCM or EtOAc) Base->Extract Partition Dry Drying Agent (Na2SO4 / MgSO4) Extract->Dry Remove H2O Product Free Base (Ready for Coupling) Dry->Product Concentrate

Figure 2: Workflow for converting the HCl salt to the lipophilic free base to avoid moisture/acidity issues in catalysis.

FAQ: Troubleshooting Common Issues

Q: The salt turned into a liquid in the bottle. Is it ruined? A: No, it has deliquesced. It is chemically stable but physically unusable. Use Protocol B (Azeotropic Rescue) to recover the solid. Do not attempt to use the liquid directly as the water content is unknown and high.

Q: Can I use heat to dry it faster? A: Caution is advised. Unlike simple aniline HCl, the fluorinated group makes the amine less basic. High heat (>80°C) can break the salt interaction, causing you to pump off the free amine and leave behind pure HCl (or degradation products). Stick to 40–45°C .

Q: I am running a Buchwald coupling. Should I use the salt or free base? A: If your protocol uses a weak base (e.g., Cs₂CO₃) in dioxane/toluene, the HCl salt may consume the base too slowly or form "wet" clumps. It is highly recommended to free-base the amine (see Section 5) immediately before the reaction for consistent yields.

Q: How do I store this long-term? A: Tape the cap with Parafilm or electrical tape. Place the bottle inside a secondary container (ziplock bag or jar) containing a packet of desiccant (Silica gel or Drierite). Store in a fridge (4°C) to slow kinetic hydrolysis, though the primary enemy is moisture, not heat.

References

  • Handling Hygroscopic Amine Salts

    • Source: BenchChem Technical Guides. "Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride." (General principles for amine HCl salts).
  • Impact of Water on Buchwald-Hartwig Amination

    • Source: Org.[2][3][4] Process Res. Dev. 2005, 9, 3, 314–319. "Effect of Water on the Palladium-Catalyzed Amidation of Aryl Bromides."

  • Azeotropic Drying Methodologies

    • Source: Sciencemadness Discussion on Drying Amine Salts. (Field-verified techniques for toluene azeotropes).
  • Chemical Properties of Fluorinated Anilines

    • Source: PubChem Compound Summary for N-(2,2-difluoroethyl)aniline.[5]

Sources

Optimization

Technical Support Center: Solubility Optimization for N-(2,2-difluoroethyl)aniline HCl

Executive Summary You are likely encountering a heterogeneous mixture where N-(2,2-difluoroethyl)aniline HCl remains as a persistent precipitate or a cloudy suspension in Dimethyl Sulfoxide (DMSO), even after vortexing.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering a heterogeneous mixture where N-(2,2-difluoroethyl)aniline HCl remains as a persistent precipitate or a cloudy suspension in Dimethyl Sulfoxide (DMSO), even after vortexing.[1]

This issue arises from a thermodynamic conflict : the hydrochloride salt form creates a high-lattice-energy crystal structure that resists the solvation power of DMSO, while the difluoroethyl group adds lipophilicity that complicates aqueous solubility. This guide provides a root-cause analysis and three validated protocols to resolve this, ranging from physical agitation to chemical modification.

Part 1: The Mechanism (Why is this happening?)

To solve the problem, we must understand the molecular conflict.

  • The Lattice Energy Barrier: Hydrochloride salts of anilines form strong ionic crystal lattices. While DMSO is a polar aprotic solvent ($ \epsilon \approx 47 $), it is less efficient at solvating small, hard anions (like Cl⁻) compared to protic solvents like water.[1] The energy required to break the crystal lattice (Lattice Enthalpy) is higher than the energy released by DMSO solvating the ions.

  • The Fluorine Effect: The 2,2-difluoroethyl group is electron-withdrawing and lipophilic. This reduces the basicity of the nitrogen, potentially making the salt less stable in solution or prone to aggregation, while simultaneously making the molecule "greasier," which fights against the ionic nature of the salt headgroup.[1]

Visualizing the Solvation Block

SolvationMechanism cluster_0 Solid State (Pre-Dissolution) cluster_1 DMSO Interaction cluster_2 Outcome Crystal Crystalline Lattice (High Lattice Energy) Conflict Thermodynamic Barrier: DMSO struggles to solvate Cl- Crystal->Conflict Resistance DMSO DMSO Molecules (Polar Aprotic) DMSO->Conflict Attempted Attack Solution Solvated Free Ions (Clear Solution) Conflict->Solution Requires Energy/Modulation

Figure 1: The thermodynamic barrier preventing immediate dissolution.[1] The high lattice energy of the HCl salt resists the polar aprotic solvation shell of DMSO.

Part 2: Troubleshooting Protocols

Method A: Thermal & Kinetic Assistance (The "Standard" Fix)

Use this if you must maintain the HCl salt form for your assay.[1]

Theory: Increasing temperature increases the kinetic energy of the solvent molecules, helping to overcome the lattice enthalpy. Sonication induces cavitation, physically breaking crystal aggregates to expose more surface area.[1]

Protocol:

  • Preparation: Place your vial containing the compound and DMSO in a sonication bath.

  • Sonication: Sonicate at 40 kHz for 10–15 minutes .

    • Note: Ensure the water bath level matches the solvent level in the vial.

  • Thermal Shift: If precipitate remains, heat the bath to 45°C .

    • Critical Warning: Do not exceed 60°C. Anilines can be oxidation-sensitive, and high heat in DMSO (an oxidant) can accelerate degradation [1].[1]

  • Vortex: Vortex vigorously for 30 seconds immediately after heating.

Method B: The "Free Base" Conversion (The "Expert" Fix)

Use this if Method A fails and your assay tolerates non-salt forms. This is the most reliable method for fluorinated anilines.[1]

Theory: The free base of N-(2,2-difluoroethyl)aniline is significantly more soluble in organic solvents (like DMSO) than its HCl salt.[1] By neutralizing the salt in situ, you eliminate the lattice energy barrier entirely.

Protocol:

  • Calculate: Determine the molar amount of HCl salt in your vial.

  • Add Base: Add 1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) directly to the DMSO mixture.

    • Example: If you have 1 mmol of substrate, add 1.1 mmol of TEA.

  • Agitate: Vortex for 1 minute. The solution should clear rapidly as the HCl is scavenged by the stronger base (TEA), liberating the soluble aniline free base.[1]

  • Clarification: The byproduct (TEA·HCl) is generally soluble in DMSO or will form a fine suspension that can be centrifuged out if strictly necessary (though often negligible for biological assays).[1]

Method C: The "Protic Spike" (The Co-Solvent Fix)

Use this if you cannot add organic bases but can tolerate small amounts of water.[1]

Theory: Water is excellent at solvating chloride ions. Adding a tiny fraction of water can bridge the gap between the salt lattice and the DMSO bulk solvent.

Protocol:

  • Spike: Add 1–5% (v/v) of deionized water to your DMSO.

  • Mix: Vortex and sonicate for 5 minutes.

  • Observation: This often "unlocks" the solubility by hydrating the ionic headgroup, allowing the fluorinated tail to remain solubilized by the DMSO.

Part 3: Comparative Data & Decision Matrix

Table 1: Solubility Strategy Comparison

MethodMechanismSuccess RateRisk FactorRecommended For
A: Heat/Sonicate Kinetic EnergyModerateLow (if <50°C)Initial attempt; strict salt requirement.
B: Free Base (TEA) Chemical ChangeHigh Medium (pH change)High-concentration stocks; organic synthesis.[1]
C: Water Spike Co-solvationModerate-HighMedium (Hydrolysis)Biological assays tolerating <5% water.
Troubleshooting Flowchart

DecisionTree Start Start: Compound Insoluble in DMSO Step1 Step 1: Sonicate (15 min) + Heat (45°C) Start->Step1 Check1 Did it dissolve? Step1->Check1 Success Proceed to Assay Check1->Success Yes Step2 Can you alter pH? Check1->Step2 No MethodB Method B: Add 1.1 eq TEA (Convert to Free Base) Step2->MethodB Yes (Chemically Permissible) MethodC Method C: Add 5% Water (Co-solvent) Step2->MethodC No (Must stay acidic/neutral) MethodB->Success MethodC->Success

Figure 2: Logic flow for determining the correct solubilization strategy based on assay constraints.

Part 4: Frequently Asked Questions (FAQs)

Q1: Is N-(2,2-difluoroethyl)aniline stable in DMSO long-term? A: generally, yes, but with caveats. DMSO is hygroscopic (absorbs water from air). Over time, water absorption can cause the HCl salt to precipitate out or hydrolyze if the container is not sealed tight. Store stock solutions at -20°C in amber vials with a PTFE-lined cap to prevent moisture ingress and oxidation [2].

Q2: Why does the solution turn slightly yellow after heating? A: Anilines are prone to oxidation, forming colored impurities (often azo or quinoid species).[1] A slight yellowing is common and usually represents <1% impurity, but deep darkening indicates excessive heating or aging.[1] Always prepare fresh if colorimetric accuracy is critical to your assay.

Q3: Can I use DMF instead of DMSO? A: Yes. N,N-Dimethylformamide (DMF) often has slightly better solubility profiles for lipophilic amine salts than DMSO due to lower viscosity and different polarity parameters.[1] If your downstream application tolerates DMF (which is more toxic to cells than DMSO), it is a viable alternative.[1]

References

  • Gaylord Chemical. (2023). DMSO Solubility Data: Amine Salts and Organic Compounds. Gaylord Chemical Company Literature. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Aniline Hydrochloride Derivatives. PubChem.[2][3] Link

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of N-(2,2-difluoroethyl)aniline

Executive Summary In the development of fluorinated pharmaceuticals and agrochemicals, N-(2,2-difluoroethyl)aniline serves as a critical intermediate and potential metabolite. Its structural similarity to endogenous amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated pharmaceuticals and agrochemicals, N-(2,2-difluoroethyl)aniline serves as a critical intermediate and potential metabolite. Its structural similarity to endogenous amines and other synthetic impurities necessitates precise analytical discrimination.

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of N-(2,2-difluoroethyl)aniline against its non-fluorinated analog, N-ethylaniline . We focus on Electron Ionization (EI) mechanisms, establishing the m/z 106 iminium ion as the convergent diagnostic fragment while highlighting the neutral loss of 51 Da (


)  as the specific identifier for the difluoroethyl moiety.

Structural & Physicochemical Profile

Before analyzing fragmentation, it is essential to establish the structural baseline that dictates ionization behavior.

FeatureN-(2,2-difluoroethyl)aniline (Product)N-ethylaniline (Alternative)
Structure


Molecular Formula


Molecular Weight 157.16 g/mol 121.18 g/mol
Monoisotopic Mass 157.0703 Da121.0891 Da
Key Moiety

-difluorinated alkyl chain
Unsubstituted alkyl chain

Mass Spectrometry Performance: Fragmentation Mechanics

The identification of N-(2,2-difluoroethyl)aniline relies on a predictable yet distinct fragmentation cascade. Unlike simple aliphatic amines, the aromatic ring stabilizes the radical cation, allowing for the observation of the molecular ion (


), while the electronegative fluorine atoms influence the bond dissociation energies of the alkyl side chain.
Primary Fragmentation Pathway (EI, 70 eV)

Upon electron impact ionization, the molecule forms a radical cation at m/z 157 . The dominant decay channel is driven by


-cleavage  adjacent to the nitrogen atom.
  • Ionization: Removal of a lone-pair electron from nitrogen yields the radical cation

    
    .
    
  • 
    -Cleavage:  The radical site on the nitrogen induces homolytic cleavage of the 
    
    
    
    bond in the ethyl chain.
  • Neutral Loss: The electron-withdrawing difluoromethyl group is expelled as a neutral radical

    
     (Mass 51).
    
  • Product Ion: This generates the stable methyleneiminium ion at m/z 106 (

    
    ).
    
Secondary Pathways
  • HF Elimination: A minor pathway involves the loss of hydrogen fluoride (20 Da) from the molecular ion or fragments, often seen in soft ionization or as a metastable peak, yielding m/z 137 .

  • Phenyl Cation Formation: The m/z 106 ion further degrades by losing the nitrogenous group to form the phenyl cation at m/z 77 , a universal marker for mono-substituted benzenes.

Visualization of Signaling Pathway

The following diagram illustrates the mechanistic flow from the parent ion to the diagnostic fragments.

MS_Fragmentation M_Ion Molecular Ion (M+.) m/z 157 [Ph-NH-CH2-CHF2]+. Alpha_Cleavage α-Cleavage Transition State M_Ion->Alpha_Cleavage Ionization Base_Peak Base Peak (Iminium Ion) m/z 106 [Ph-NH=CH2]+ Alpha_Cleavage->Base_Peak Neutral_CHF2 Loss of ·CHF2 (51 Da) Alpha_Cleavage->Neutral_CHF2 Phenyl_Ion Phenyl Cation m/z 77 [C6H5]+ Base_Peak->Phenyl_Ion Inductive Cleavage Neutral_HCN Loss of CH2NH (29 Da) Base_Peak->Neutral_HCN Ring_Frag Ring Fragment m/z 51 [C4H3]+ Phenyl_Ion->Ring_Frag Ring Disintegration Neutral_C2H2 Loss of C2H2 (26 Da) Phenyl_Ion->Neutral_C2H2

Figure 1: Mechanistic fragmentation pathway of N-(2,2-difluoroethyl)aniline under Electron Ionization (70 eV).

Comparative Analysis: Product vs. Alternatives

To distinguish the product from its non-fluorinated analog (a common metabolic precursor or synthesis starting material), researchers must look for the Diagnostic Neutral Loss .

Comparative Data Table
ParameterN-(2,2-difluoroethyl)aniline N-ethylaniline (Alternative)Differentiation Logic
Parent Ion (M+) m/z 157 m/z 121 Distinct MW allows immediate separation.
Base Peak m/z 106 m/z 106 Convergent: Both yield the same stable iminium core

.
Diagnostic Loss

51 Da
(

)

15 Da
(

)
CRITICAL: The mass difference between M+ and Base Peak confirms the tail structure.
Secondary Ions m/z 137 (M - HF)m/z 106 (M - CH3)Presence of m/z 137 indicates fluorination.
Retention Time Higher (due to fluorine lipophilicity)LowerFluorine substitution typically increases retention on C18 columns.
Analytical Insight

While both compounds produce the m/z 106 fragment, the pathway to reach it is the fingerprint.

  • If you observe m/z 157

    
     106 , you have the difluoro  species.
    
  • If you observe m/z 121

    
     106 , you have the non-fluorinated  species.
    
  • False Positive Risk: In complex matrices, in-source fragmentation of the difluoro species could mimic the N-ethylaniline base peak. Always monitor the molecular ion to confirm the precursor.

Experimental Protocol: Validated Workflow

To ensure reproducible data when characterizing this compound, follow this self-validating GC-MS protocol.

Sample Preparation (Liquid-Liquid Extraction)
  • Matrix: Plasma or Reaction Mixture (100 µL).

  • Alkalinization: Add 20 µL of 1.0 M NaOH to ensure the amine is in the free base form (non-ionized) for extraction.

  • Extraction: Add 500 µL Ethyl Acetate . Vortex for 60 seconds.

  • Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Reconstitution: Transfer supernatant to a clean vial. Evaporate to dryness under

    
     and reconstitute in 100 µL Methanol.
    
GC-MS Instrument Parameters
  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temperature: 250°C (Splitless mode).

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • End: Hold 3 min.

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40 – 300.

Data Validation Check
  • Step 1: Verify presence of M+ at m/z 157 .

  • Step 2: Confirm Base Peak at m/z 106 .

  • Step 3: Calculate Neutral Loss:

    
    .
    
  • Pass Criteria: If Neutral Loss = 51 Da, identity is confirmed as N-(2,2-difluoroethyl)aniline.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of N-alkyl Anilines. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms in amines).
Comparative

Comparative Characterization Guide: N-(2,2-difluoroethyl)aniline Hydrochloride

Optimizing Bioisosteric Replacement in Lead Optimization Executive Summary & Strategic Context In modern medicinal chemistry, the N-(2,2-difluoroethyl) moiety acts as a critical bioisostere for the standard N-ethyl group...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Bioisosteric Replacement in Lead Optimization

Executive Summary & Strategic Context

In modern medicinal chemistry, the N-(2,2-difluoroethyl) moiety acts as a critical bioisostere for the standard N-ethyl group. While N-ethylaniline is a common structural motif, it suffers from rapid metabolic degradation via cytochrome P450-mediated


-oxidation.

This guide compares N-(2,2-difluoroethyl)aniline hydrochloride against its non-fluorinated (N-ethyl) and per-fluorinated (N-2,2,2-trifluoroethyl) analogs. The "difluoro" modification represents a "Goldilocks" zone: it blocks metabolic soft spots while maintaining a physicochemical profile closer to the parent compound than the trifluoro- analog, which often drastically alters pKa and solubility.

Comparative Performance Analysis

The introduction of fluorine atoms at the


-position of the ethyl chain induces strong electron-withdrawing effects (

effect), altering the basicity of the aniline nitrogen and the lipophilicity of the molecule.
Table 1: Physicochemical Property Comparison
PropertyN-Ethylaniline (Baseline)N-(2,2-Difluoroethyl)aniline (Target)N-(2,2,2-Trifluoroethyl)aniline (Alternative)
Metabolic Stability Low (Rapid

-oxidation)
High (C-F bond resists oxidation)High
Basicity (pKa of conjugate acid) ~5.1~3.5 - 4.0 (Predicted)< 2.5 (Weakly basic)
H-Bond Donor Strength ModerateHigh (N-H becomes more acidic)Very High
Lipophilicity (LogP) ~2.1~2.3 (Fluorine increases lipophilicity)~2.6
Solubility (Aq. HCl) ExcellentGood Poor (Salt dissociates easily)

Key Insight: The target compound retains sufficient basicity to form a stable hydrochloride salt (unlike the trifluoro analog), making it easier to handle and formulate, while providing the metabolic blockade necessary for extended half-life in vivo.

Synthesis & Process Workflow

To ensure high purity for elemental analysis, the Reductive Amination pathway is superior to direct alkylation (which suffers from poly-alkylation byproducts).

Protocol: Reductive Amination via Difluoroacetaldehyde

Reagents: Aniline (1.0 eq), Difluoroacetaldehyde ethyl hemiacetal (1.2 eq), NaBH(OAc)3 (1.5 eq), DCE (Solvent), Acetic Acid (Cat.).

  • Imine Formation: Dissolve aniline in DCE. Add hemiacetal and catalytic AcOH. Stir for 30 min.

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 portion-wise. Warm to RT and stir for 12h.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[1]

  • Salt Formation (Critical Step): Dissolve the free base oil in diethyl ether. Add 2M HCl in ether dropwise at 0°C. The hydrochloride salt precipitates immediately.

  • Purification: Recrystallize from Ethanol/Et2O to remove trace inorganic salts before Elemental Analysis.

Workflow Diagram

SynthesisWorkflow Start Aniline (Starting Material) Intermediate Intermediate Imine Species Start->Intermediate DCE, AcOH 30 min Reagents Difluoroacetaldehyde + NaBH(OAc)3 Reagents->Intermediate FreeBase Free Amine (Oil) Intermediate->FreeBase Reduction 12h, RT SaltForm HCl/Ether Precipitation FreeBase->SaltForm Acidification Final N-(2,2-difluoroethyl)aniline HCl (Crystalline Solid) SaltForm->Final Recrystallization

Caption: Figure 1. Optimized reductive amination workflow ensuring mono-alkylation and high-purity salt formation.

Elemental Analysis Data (The Gold Standard)

Elemental Analysis (CHN) is the definitive method to confirm the stoichiometry of the salt and the absence of inorganic impurities or solvation (water/ethanol).

Target Compound: N-(2,2-difluoroethyl)aniline hydrochloride Molecular Formula:


Molecular Weight:  193.62  g/mol 
Table 2: Theoretical vs. Acceptable Experimental Ranges
ElementTheoretical Mass %Acceptable Range (±0.4%)Diagnostic Interpretation
Carbon (C) 49.63% 49.23 – 50.03%Low C indicates inorganic salt contamination (e.g., NaCl).
Hydrogen (H) 5.21% 4.81 – 5.61%High H often suggests hygroscopicity (water absorption).
Nitrogen (N) 7.23% 6.83 – 7.63%Deviations here suggest incomplete amine formation.
Fluorine (F) 19.63% 19.23 – 20.03%Note: Requires specific combustion additives (e.g.,

) for complete release.
Chlorine (Cl) 18.31% 17.91 – 18.71%Confirms the 1:1 stoichiometry of the Hydrochloride salt.
Troubleshooting EA Discrepancies
  • Scenario A (Low %C, High %H): The salt is likely hygroscopic. Solution: Dry sample at 60°C under high vacuum (

    
     mbar) for 24h over 
    
    
    
    .
  • Scenario B (Low %F): Incomplete combustion. Fluorine forms stable C-F bonds. Solution: Ensure the analytical lab uses a combustion aid (tungsten oxide or vanadium pentoxide) and operates at

    
    .
    

Technical Validation Protocols

To complement Elemental Analysis, the following spectroscopic markers must be verified to ensure the "Performance" of the synthesis.

NMR Signature (DMSO-d6)
  • 
     NMR:  Look for a triplet of doublets (or broad triplet) around -120 to -125 ppm . The splitting pattern confirms the 
    
    
    
    connectivity.
  • 
     NMR: 
    
    • 
       ~6.0 - 6.5 ppm (tt, 1H):  The terminal proton on the difluoro group (
      
      
      
      ). This is the diagnostic "triplet of triplets" due to coupling with two F atoms and two neighboring H atoms.
    • 
       ~3.5 - 3.8 ppm (td, 2H):  The methylene group (
      
      
      
      ).
Structure-Activity Relationship (SAR) Logic

SAR_Logic Ethyl N-Ethylaniline (pKa ~5.1) Metabolically Labile Difluoro N-(2,2-Difluoroethyl)aniline (pKa ~3.8) OPTIMAL BALANCE Ethyl->Difluoro Add 2 F atoms Block Metabolism Retain Salt Formation Trifluoro N-(2,2,2-Trifluoroethyl)aniline (pKa <2.5) Too Weakly Basic Difluoro->Trifluoro Add 3rd F atom Loss of Basicity Poor Solubility

Caption: Figure 2. SAR Decision Tree illustrating why the difluoro-analog is the preferred bioisostere.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). N-(2,2-difluoroethyl)aniline.[2][3][4] National Center for Biotechnology Information.

  • Reich, H. J. (2024).[5] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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